molecular formula C11H15Cl2NO2 B4893160 2-{[2-(2,4-dichloro-6-methylphenoxy)ethyl]amino}ethanol CAS No. 420100-41-0

2-{[2-(2,4-dichloro-6-methylphenoxy)ethyl]amino}ethanol

Cat. No. B4893160
CAS RN: 420100-41-0
M. Wt: 264.14 g/mol
InChI Key: SKFPNMHQQQSZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2,4-dichloro-6-methylphenoxy)ethyl]amino}ethanol, also known as propranolol, is a beta-blocker medication that is widely used in medical practice. This compound was first synthesized in the 1960s and has since become an essential tool in the treatment of various cardiovascular and neurological conditions.

Mechanism of Action

Propranolol works by blocking the beta-adrenergic receptors in the heart, lungs, and other organs. This results in a decrease in heart rate, blood pressure, and cardiac output. It also reduces the release of renin, which is responsible for regulating blood pressure. Propranolol also has antiarrhythmic properties, which help in the treatment of arrhythmias.
Biochemical and Physiological Effects:
Propranolol has several biochemical and physiological effects on the body. It reduces the activity of the sympathetic nervous system, which is responsible for the fight or flight response. This results in a decrease in heart rate, blood pressure, and cardiac output. Propranolol also reduces the release of norepinephrine, which is responsible for increasing heart rate and blood pressure. Additionally, 2-{[2-(2,4-dichloro-6-methylphenoxy)ethyl]amino}ethanol reduces the release of insulin, which can result in hypoglycemia in diabetic patients.

Advantages and Limitations for Lab Experiments

Propranolol has several advantages and limitations for lab experiments. It is a well-established drug with a known mechanism of action, making it a reliable tool for research. It is also readily available and relatively inexpensive. However, 2-{[2-(2,4-dichloro-6-methylphenoxy)ethyl]amino}ethanol has several limitations, such as its non-specific nature. It blocks all beta-adrenergic receptors, which can result in unwanted side effects. Additionally, 2-{[2-(2,4-dichloro-6-methylphenoxy)ethyl]amino}ethanol can have different effects on different tissues, making it difficult to draw conclusions from experiments.

Future Directions

Propranolol has several potential future directions for research. One area of interest is its use in the treatment of cancer. Propranolol has been shown to reduce the growth and metastasis of certain types of cancer cells. Another area of interest is its use in the treatment of post-traumatic stress disorder (PTSD). Propranolol has been shown to reduce the emotional intensity of traumatic memories, making it a potential treatment option for PTSD. Additionally, 2-{[2-(2,4-dichloro-6-methylphenoxy)ethyl]amino}ethanol has been studied for its potential use in the treatment of opioid addiction.
Conclusion:
In conclusion, 2-{[2-(2,4-dichloro-6-methylphenoxy)ethyl]amino}ethanol is a beta-blocker medication that has been extensively studied for its therapeutic effects on various medical conditions. Its primary use is in the treatment of hypertension, angina, and arrhythmias. Propranolol works by blocking the beta-adrenergic receptors in the heart, lungs, and other organs. It has several biochemical and physiological effects on the body, including a decrease in heart rate, blood pressure, and cardiac output. Propranolol has several advantages and limitations for lab experiments and has several potential future directions for research.

Synthesis Methods

Propranolol is synthesized by reacting 2,4-dichloro-6-methylphenol with epichlorohydrin to form 2-(2,4-dichloro-6-methylphenoxy)propanol. This compound is then reacted with diethanolamine to form 2-{[2-(2,4-dichloro-6-methylphenoxy)ethyl]amino}ethanol. The final product is obtained by purifying the crude product through recrystallization.

Scientific Research Applications

Propranolol has been extensively studied for its therapeutic effects on various medical conditions. Its primary use is in the treatment of hypertension, angina, and arrhythmias. It is also used to prevent migraine headaches, treat essential tremors, and reduce symptoms of anxiety and panic disorders. Propranolol has been shown to reduce the risk of mortality and morbidity in patients with heart failure and myocardial infarction.

properties

IUPAC Name

2-[2-(2,4-dichloro-6-methylphenoxy)ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO2/c1-8-6-9(12)7-10(13)11(8)16-5-3-14-2-4-15/h6-7,14-15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFPNMHQQQSZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCNCCO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203404
Record name 2-[[2-(2,4-Dichloro-6-methylphenoxy)ethyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5732989

CAS RN

420100-41-0
Record name 2-[[2-(2,4-Dichloro-6-methylphenoxy)ethyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420100-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-(2,4-Dichloro-6-methylphenoxy)ethyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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